Mat2A-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H17ClN6O |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
6-chloro-2-(2-methylindazol-5-yl)-9-(2-methyl-3-pyridinyl)-2,9,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7-tetraen-10-one |
InChI |
InChI=1S/C23H17ClN6O/c1-13-19(4-3-7-25-13)30-20-10-16(24)8-15-12-29(22(21(15)20)26-23(30)31)17-5-6-18-14(9-17)11-28(2)27-18/h3-11H,12H2,1-2H3 |
InChI Key |
XLHMDWRYKLKHTL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mat2A-IN-16 and its Effect on S-adenosylmethionine (SAM) Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. In the context of oncology, particularly in cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, MAT2A has emerged as a compelling therapeutic target. Inhibition of MAT2A leads to a significant reduction in intracellular SAM levels, creating a synthetic lethal environment that selectively targets cancer cells. This technical guide provides a comprehensive overview of the MAT2A inhibitor, Mat2A-IN-16, focusing on its mechanism of action and its profound effect on SAM levels. This document details the underlying biological pathways, presents quantitative data from representative MAT2A inhibitors, outlines detailed experimental protocols for assessing inhibitor efficacy, and provides visualizations of key signaling and experimental workflows.
Introduction: The Role of MAT2A and the Significance of SAM Depletion
MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM). SAM is a pivotal molecule that donates its methyl group to a wide range of substrates, including DNA, RNA, histones, and other proteins, thereby playing a crucial role in the regulation of gene expression, signal transduction, and cellular proliferation.
In a significant subset of cancers, estimated to be around 15%, the MTAP gene is co-deleted with the tumor suppressor gene CDKN2A. This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a metabolite that acts as a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5). The partial inhibition of PRMT5 by MTA makes these cancer cells exquisitely dependent on a steady supply of SAM to maintain residual PRMT5 activity, which is essential for their survival.
This compound, a potent and selective inhibitor of MAT2A, exploits this vulnerability. By blocking the catalytic activity of MAT2A, this compound drastically reduces the intracellular pool of SAM. This depletion of SAM further cripples PRMT5 function, leading to disruptions in RNA splicing, induction of DNA damage, and ultimately, cell cycle arrest and apoptosis in MTAP-deleted cancer cells.[1][2]
Quantitative Effects of MAT2A Inhibition on SAM Levels
The primary pharmacodynamic effect of this compound and other potent MAT2A inhibitors is the dose-dependent reduction of intracellular SAM levels. While specific data for this compound is emerging from preclinical studies, the effects of other well-characterized MAT2A inhibitors in relevant cancer cell models provide a strong indication of its expected potency.
Below is a summary of the quantitative effects of various MAT2A inhibitors on cellular SAM levels in the HCT116 human colon cancer cell line, which is a common model for studying MTAP-deleted cancers.
| Inhibitor | Cell Line | Treatment Duration | IC50 for SAM Reduction (nM) | Reference |
| SCR-7952 | HCT116 MTAP-/- | 6 hours | 1.9 | [3] |
| AG-270 | HCT116 MTAP-/- | Not Specified | ~25 (in a symmetric arginine methylation assay, a downstream marker of SAM) | [4] |
These data clearly demonstrate that potent MAT2A inhibitors can reduce intracellular SAM levels at low nanomolar concentrations, highlighting the feasibility of achieving significant target engagement in a therapeutic setting. It is anticipated that this compound will exhibit a similar or enhanced potency in reducing SAM levels in MTAP-deleted cancer cells.
Signaling Pathways and Experimental Workflows
To visually represent the core concepts discussed, the following diagrams have been generated using the DOT language.
MAT2A Signaling Pathway and the Impact of this compound
Experimental Workflow for Assessing the Effect of this compound on SAM Levels
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Utilizing Mat2A-IN-16 in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide array of cellular methylation reactions essential for cell growth, proliferation, and gene expression.[1][2] In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a heightened dependency on MAT2A is observed.[1][2] This application note provides a comprehensive guide for the use of Mat2A-IN-16, a potent and selective allosteric inhibitor of MAT2A, in a xenograft model of MTAP-deleted cancer.
The MTAP gene deletion, present in approximately 15% of all human cancers, results in the accumulation of methylthioadenosine (MTA), which acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][3] This renders cancer cells highly sensitive to the reduction of SAM levels. This compound leverages this synthetic lethal relationship by inhibiting MAT2A, leading to the depletion of the intracellular SAM pool. This, in turn, further inhibits PRMT5 activity, disrupts PRMT5-dependent mRNA splicing, and induces DNA damage, ultimately causing cell death in MTAP-deficient cancer cells.[1][3][4][5]
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The therapeutic strategy for this compound is based on the concept of synthetic lethality. In a normal cell, both the MTAP and MAT2A pathways are functional. However, in cancer cells with MTAP deletion, the cell becomes heavily reliant on the MAT2A pathway for survival. Inhibition of MAT2A in this context is selectively lethal to the cancer cells.
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Data Presentation
The following tables summarize the in vivo anti-tumor activity and pharmacodynamic (PD) marker modulation of representative MAT2A inhibitors in xenograft models. This data can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Cell Line / Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Compound 30 | HCT-116 (MTAP-/-) | 20 mg/kg, p.o., q.d. for 21 days | 60% | [6] |
| AG-270 | HCT-116 (MTAP-/-) | 50 mg/kg, p.o., q.d. for 21 days | 43% | [6] |
| Compound 28 | HCT116 (MTAP knockout) | Not specified | Induced antitumor response | [7][8] |
| AG-270 | Patient-Derived Xenografts (MTAP-deleted) | Not specified | Efficacious | [3] |
Table 2: Pharmacodynamic Effects of MAT2A Inhibitors in Xenograft Models
| Compound | Model | Tissue | Biomarker | Change | Reference |
| Compound 30 | HCT-116 (MTAP-/-) Xenograft | Tumor | SAM | 79% reduction | [6] |
| AG-270 | MTAP-/- NSCLC PDX | Tumor | Detained introns in cell cycle and DNA damage response genes | Modulated | [9] |
| MAT2A Inhibitor | MTAP-deleted cancers in vivo | Tumor | PRMT5 methylation activity | Selective inhibition | [3][10] |
Experimental Protocols
This section provides a detailed protocol for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Cell Line and Animal Models
-
Cell Line: HCT-116 MTAP-/- human colorectal carcinoma cells are a recommended model. Isogenic HCT-116 MTAP+/+ cells can be used as a control to demonstrate selectivity.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are suitable for establishing xenografts.
Xenograft Implantation
-
Culture HCT-116 MTAP-/- cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS or RPMI-1640).
-
Mix the cell suspension with an equal volume of Matrigel (optional, can improve tumor take rate).
-
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
Dosing and Administration
-
Preparation of Dosing Solution: Formulate this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water). Prepare fresh daily unless stability data indicates otherwise.[2]
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound at a specified dose).
-
Administration: Administer this compound or vehicle control according to the planned schedule (e.g., once daily via oral gavage) for the duration of the study (e.g., 21 days).[2][6]
-
Monitoring: Monitor animal body weight and tumor volume 2-3 times per week. A significant drop in body weight (e.g., >15-20%) is a key indicator of toxicity.[2][11]
Efficacy and Pharmacodynamic Assessments
-
Tumor Growth Inhibition (TGI): Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[2] TGI can be calculated at the end of the study.
-
Pharmacodynamic (PD) Marker Analysis:
-
Sample Collection: Collect plasma and tumor biopsies from treated and vehicle control animals at specified time points.[11]
-
SAM/Methionine Measurement: Analyze tumor S-adenosylmethionine (SAM) and methionine levels using LC-MS/MS. A decrease in SAM is a direct indicator of MAT2A inhibition.[11]
-
PRMT5 Activity: Assess symmetric dimethylarginine (SDMA) levels in tumor lysates by Western blot or ELISA as a downstream marker of PRMT5 activity.
-
RNA Splicing Analysis: Perform RNA sequencing on tumor samples to identify changes in RNA splicing, specifically detained introns in genes related to cell cycle and DNA damage response.[3][9]
-
Experimental Workflow Diagram
Caption: Experimental workflow for a xenograft efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. probiologists.com [probiologists.com]
- 5. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Efficacy of Mat2A-IN-16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the cellular efficacy of Mat2A-IN-16, a potent inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The protocols focus on key cell-based assays to determine the compound's impact on cell viability, its mechanism of action through S-adenosylmethionine (SAM) depletion, and its effects on downstream epigenetic markers.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions essential for cell proliferation and survival.[1] In cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, cells accumulate methylthioadenosine (MTA).[2][3] MTA acts as a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), making these cells highly dependent on MAT2A to produce sufficient SAM for PRMT5 activity.[4] The inhibition of MAT2A in MTAP-deleted cancer cells leads to a significant reduction in SAM levels, which in turn further inhibits PRMT5, resulting in a synthetic lethal effect.[4] this compound is a selective inhibitor of MAT2A, and the following protocols are designed to evaluate its efficacy in a targeted cellular context.[2]
Key Concepts and Signaling Pathways
The central pathway involves the methionine cycle, where MAT2A converts methionine and ATP into SAM.[5][6] In MTAP-deficient cancers, the synthetic lethal relationship between MAT2A and MTAP is the cornerstone of this compound's therapeutic potential.[2] Inhibition of MAT2A by this compound is expected to decrease intracellular SAM levels, subsequently reducing PRMT5-mediated methylation and leading to selective cell death in MTAP-deleted cancer cells.[2][7]
Application Note 1: Cell Viability Assay
This assay assesses the anti-proliferative effect of this compound on cancer cell lines with and without MTAP deletion. A potent and selective MAT2A inhibitor is expected to demonstrate significantly greater anti-proliferative activity in MTAP-deleted cells.[2]
Experimental Protocol: Cell Proliferation Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to quantify cell proliferation.
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP-WT cell lines[2]
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Solid white 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[2]
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Add the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ values.
-
Data Presentation: Expected IC₅₀ Values
| Cell Line | MTAP Status | Expected IC₅₀ for this compound |
| HCT116 MTAP-/- | Deleted | Low (e.g., <100 nM) |
| HCT116 MTAP-WT | Wild-Type | High (e.g., >10 µM) |
Note: The presented values are representative and serve as a guide for expected outcomes.[2]
Application Note 2: Quantification of Intracellular SAM
This protocol is for the measurement of intracellular S-adenosylmethionine (SAM) levels following treatment with this compound. This is crucial for confirming the inhibitor's mechanism of action.[8] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for absolute quantification due to its high sensitivity and specificity.
Experimental Protocol: SAM Quantification by LC-MS/MS
Materials:
-
Cultured cells (e.g., HCT116 MTAP-/-)
-
This compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solution (e.g., 80:20 methanol:water)
-
Stable isotope-labeled internal standard (e.g., d3-SAM)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).[8]
-
-
Metabolite Extraction:
-
Place the culture plate on ice and aspirate the media.[8]
-
Quickly wash the cells once with ice-cold PBS.[8]
-
Add the pre-chilled extraction solution and scrape the cells.[8]
-
Spike samples with a known concentration of the internal standard (d3-SAM).[8]
-
Transfer the cell lysate to a microcentrifuge tube.[8]
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Prepare a standard curve using known concentrations of pure SAM.
-
Determine the SAM concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[8]
-
Normalize the final SAM concentration to the cell number or total protein concentration.[8]
-
Data Presentation: Expected SAM Levels
| This compound Concentration | Expected Intracellular SAM Level (Relative to Vehicle) |
| 0 nM (Vehicle) | 100% |
| 1 nM | ~80% |
| 10 nM | ~50% |
| 100 nM | ~20% |
| 1000 nM | <10% |
Note: These are hypothetical values to illustrate the expected dose-dependent decrease in SAM levels.
Application Note 3: Analysis of Histone Methylation
Inhibition of MAT2A and the subsequent depletion of SAM can lead to global changes in histone methylation.[6] This assay evaluates the effect of this compound on specific histone methylation marks.
Experimental Protocol: Western Blot for Histone Methylation
Materials:
-
Cultured cells treated with this compound
-
Histone extraction buffer
-
Primary antibodies against specific histone methylation marks (e.g., H3K4me3, H3K9me2, H3K27me3, H3K36me3)[6]
-
Antibody against total Histone H3 (loading control)[6]
-
Secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment and Histone Extraction:
-
Treat cells with this compound as described previously.
-
Extract histones from the cell pellets using a histone extraction protocol or a commercial kit.
-
-
Western Blotting:
-
Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of each methylation mark to the total Histone H3 loading control.
-
Data Presentation: Expected Changes in Histone Methylation
| Histone Mark | Function | Expected Change with this compound |
| H3K4me3 | Activating mark | Decrease |
| H3K9me2 | Repressive mark | Decrease |
| H3K27me3 | Repressive mark | Decrease |
| H3K36me3 | Activating mark | Decrease |
Note: The extent of decrease may vary depending on the cell line and treatment duration.[6]
These protocols provide a comprehensive framework for evaluating the efficacy of this compound in a preclinical setting. The successful execution of these assays will provide valuable insights into the compound's potency, mechanism of action, and potential as a targeted cancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 6. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Mat2A-IN-16 in Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly in lung cancer.[1][2][3] MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including histone and protein methylation.[4][5] Dysregulation of these methylation events is a hallmark of cancer, contributing to altered gene expression and uncontrolled cell proliferation.[6]
Mat2A-IN-16 is a potent and selective inhibitor of MAT2A. While specific public domain data on this compound in lung cancer is limited, the extensive research on other MAT2A inhibitors, such as PF-9366 and AG-270, provides a strong rationale for its investigation in this context. These notes will detail the application of MAT2A inhibitors in lung cancer research, drawing upon existing data for analogous compounds to provide a comprehensive overview of the mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
Inhibition of MAT2A by compounds like this compound disrupts methionine metabolism, leading to a cascade of downstream effects that can suppress tumor growth and enhance the efficacy of other cancer therapies.[1][3][7]
The primary mechanism involves the depletion of intracellular SAM levels. This has two major consequences for cancer cells:
-
Alteration of the Epigenome: Reduced SAM levels lead to a global decrease in histone methylation, including both activating (H3K4me3, H3K36me3) and repressive (H3K9me2, H3K27me3) marks.[1][2] This can reprogram gene expression, leading to the reactivation of tumor suppressor genes and the downregulation of oncogenes.
-
Inhibition of Protein Methylation: The activity of protein methyltransferases, such as PRMT5, is highly dependent on SAM concentration. In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is common in non-small cell lung cancer (NSCLC), there is a synthetic lethal relationship with MAT2A inhibition.[8] MTAP-deficient cells accumulate methylthioadenosine (MTA), a partial inhibitor of PRMT5. Further reduction of SAM levels through MAT2A inhibition leads to a more profound suppression of PRMT5 activity, resulting in mitotic defects, DNA damage, and ultimately, cancer cell death.[8]
Furthermore, MAT2A inhibition has been shown to sensitize cisplatin-resistant lung cancer cells to chemotherapy.[1][2][7] This is achieved by modulating genes involved in apoptosis and DNA repair pathways, such as the TNF signaling pathway.[1][7]
Key Applications in Lung Cancer Research
-
Overcoming Drug Resistance: Investigating the potential of this compound to re-sensitize resistant lung cancer cell lines and patient-derived xenografts to standard-of-care chemotherapies like cisplatin.[1][2][7]
-
Targeting MTAP-Deleted Tumors: Exploring the synthetic lethality of this compound in NSCLC models with homozygous MTAP deletion.[8]
-
Combination Therapies: Evaluating the synergistic effects of this compound with other targeted therapies or immunotherapies.[5]
-
Understanding Epigenetic Regulation: Using this compound as a tool to probe the role of histone and protein methylation in lung cancer progression and metastasis.
Data Presentation
Table 1: Effects of MAT2A Inhibition on Cisplatin-Resistant Lung Cancer Cells (Data from PF-9366)
| Cell Line | Treatment | Effect | Reference |
| H460/DDP (Cisplatin-Resistant) | PF-9366 (10 µM) | Inhibition of cell viability and proliferation | [1] |
| H460/DDP | PF-9366 + Cisplatin | Enhanced sensitivity to cisplatin, increased apoptosis | [1] |
| PC-9 | PF-9366 | Reduced cell viability | [1] |
Table 2: Impact of MAT2A Inhibition on Histone Methylation (Data from PF-9366)
| Cell Line | Treatment | Histone Mark | Change | Reference |
| PC-9, H460/DDP | PF-9366 (10 µM) | H3K9me2 | Decreased | [1] |
| PC-9, H460/DDP | PF-9366 (10 µM) | H3K36me3 | Decreased | [1] |
Mandatory Visualizations
Caption: MAT2A signaling pathway and the impact of its inhibition.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTT)
Objective: To determine the effect of this compound on the viability of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., A549, H460, PC-9, and their cisplatin-resistant counterparts)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 2: Western Blot for Histone Methylation
Objective: To assess the impact of this compound on global histone methylation levels.
Materials:
-
Lung cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9me2, anti-H3K36me3, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse treated and control cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Normalize the levels of histone modifications to total histone H3.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure changes in the expression of genes involved in apoptosis (e.g., CASP7, CASP8) following treatment with this compound.
Materials:
-
Lung cancer cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the cDNA, SYBR Green/TaqMan master mix, and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 4: Crystal Violet Staining for Cell Proliferation
Objective: To visualize the effect of this compound on cell proliferation.
Materials:
-
Lung cancer cells treated with this compound in 6-well or 12-well plates
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for fixation)
-
0.5% Crystal Violet solution in methanol
Procedure:
-
After treatment with this compound for the desired time, remove the culture medium.
-
Gently wash the cells with PBS.
-
Fix the cells with methanol for 10-15 minutes at room temperature.
-
Remove the methanol and add the crystal violet solution to cover the cell monolayer.
-
Incubate for 10-20 minutes at room temperature.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Visually inspect and photograph the stained cells to assess differences in cell density. For quantification, the dye can be solubilized with 10% acetic acid and the absorbance measured at 590 nm.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LLC cells tumor xenograft model [protocols.io]
- 8. ideayabio.com [ideayabio.com]
Protocol for Assessing the Stability and Solubility of Mat2A Inhibitors
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in numerous cellular transmethylation reactions.[1][2] MAT2A has emerged as a promising therapeutic target, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deletion.[1][3] The development of potent and selective MAT2A inhibitors, such as Mat2A-IN-16, is a key focus in oncology drug discovery. A thorough assessment of the physicochemical properties, specifically stability and solubility, of these inhibitors is paramount for their successful development into viable drug candidates.[4][5] Poor stability can lead to decreased efficacy and the formation of potentially toxic degradation products, while low solubility can hinder absorption and bioavailability.[6][7]
This document provides a comprehensive set of protocols for evaluating the chemical stability and aqueous solubility of MAT2A inhibitors. These protocols are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible data to guide lead optimization and candidate selection.
MAT2A Signaling Pathway
The following diagram illustrates the central role of MAT2A in cellular metabolism.
Caption: The MAT2A signaling pathway, highlighting the synthesis of SAM and its role in cellular methylation, along with the point of inhibition by this compound.
Experimental Protocols
Aqueous Solubility Assessment
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability.[6] Both kinetic and thermodynamic solubility should be assessed to provide a comprehensive understanding of the compound's behavior.[4][8]
This high-throughput method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.[4] It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates out of an aqueous buffer.[4]
Workflow for Kinetic Solubility Assessment:
Caption: Workflow for the determination of kinetic solubility using nephelometry or turbidimetry.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Plate Preparation: Dispense 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the buffer-containing wells to achieve a starting concentration of 100 µM. Perform serial dilutions to generate a range of concentrations.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation to occur.
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity or light scattering is observed compared to the buffer-only control.
The shake-flask method is considered the gold standard for determining the equilibrium or thermodynamic solubility of a compound.[6] It involves equilibrating an excess of the solid compound with the solvent of interest.[6]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.
Chemical Stability Assessment
Evaluating the chemical stability of this compound under various conditions is crucial to identify potential degradation pathways and to establish appropriate storage and handling procedures.[5][8]
This protocol assesses the stability of the inhibitor in solution under different pH and temperature conditions.[7][9]
Workflow for Solution Stability Assessment:
Caption: General workflow for assessing the chemical stability of a compound in solution.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 µM) in various aqueous buffers with different pH values (e.g., pH 4, 7.4, and 9).
-
Incubation: Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately quench any further degradation by adding an equal volume of a cold organic solvent such as acetonitrile (B52724) or methanol.[7]
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Forced degradation studies are conducted under more aggressive conditions to accelerate the degradation process and identify potential degradation products.[8]
Methodology:
Subject solutions of this compound to the following stress conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
Analyze the stressed samples by LC-MS to identify and characterize any degradation products.
Data Presentation
All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Aqueous Solubility of this compound
| Assay Type | Buffer System | Temperature (°C) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | [Insert Data] |
| Thermodynamic | PBS, pH 7.4 | 25 | [Insert Data] |
| Thermodynamic | Simulated Gastric Fluid | 37 | [Insert Data] |
| Thermodynamic | Simulated Intestinal Fluid | 37 | [Insert Data] |
Table 2: Solution Stability of this compound (% Remaining after 48 hours)
| Buffer pH | 4°C | 25°C | 37°C |
| 4.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| 7.4 | [Insert Data] | [Insert Data] | [Insert Data] |
| 9.0 | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive assessment of the stability and solubility of Mat2A inhibitors. The data generated from these studies are essential for making informed decisions during the drug discovery and development process, ultimately contributing to the selection of drug candidates with optimal physicochemical properties.
References
- 1. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 9. enamine.net [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mat2A-IN-16 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Mat2A-IN-16 for cell viability assays. The following information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell viability?
A1: this compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM). SAM is the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. By inhibiting MAT2A, this compound depletes intracellular SAM levels, which can disrupt these essential methylation reactions and consequently impair cell proliferation and viability.
A key therapeutic strategy for Mat2A inhibitors lies in the concept of synthetic lethality in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2] MTAP-deleted cancer cells have an accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. This makes these cells highly dependent on MAT2A for SAM production to maintain residual PRMT5 activity.[1] Inhibition of MAT2A in these cells leads to a critical drop in SAM, further crippling PRMT5 function and resulting in selective cancer cell death.[1][3]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A2: For a novel inhibitor like this compound where public data may be limited, it is recommended to perform a dose-response experiment over a broad range of concentrations. A typical starting range for small molecule inhibitors is from low nanomolar (nM) to high micromolar (µM). Based on data from other potent Mat2A inhibitors, a starting range of 1 nM to 10 µM is advisable.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound, for instance, at 10 mM, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). To maintain the stability of the compound, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Immediately before use, the stock solution can be serially diluted to the desired working concentrations in your cell culture medium. It is critical to ensure the final DMSO concentration in the cell culture wells does not exceed a level that is toxic to the cells, typically below 0.1% to 0.5%.[3]
Q4: How long should I incubate the cells with this compound before assessing cell viability?
A4: The optimal incubation time can vary depending on the cell line's doubling time and the specific experimental goals. For anti-proliferative effects of Mat2A inhibitors, longer incubation times that allow for multiple cell doublings are often necessary. A typical incubation period for such studies is between 72 and 120 hours.[4] It is advisable to perform a time-course experiment (e.g., 24, 48, 72, 96, 120 hours) to determine the optimal endpoint for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: No significant effect on cell viability is observed even at high concentrations of this compound.
-
Possible Cause 1: Cell line is not sensitive to Mat2A inhibition.
-
Solution: The primary mechanism of action for the selective efficacy of Mat2A inhibitors is synthetic lethality in MTAP-deleted cancers.[1][2] Confirm the MTAP status of your cell line using methods like Western blot or PCR. MTAP-proficient (wild-type) cells are generally much less sensitive to Mat2A inhibition.[1]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The cytotoxic effects of Mat2A inhibition may require several cell cycles to become apparent. Increase the incubation time to 72, 96, or even 120 hours.
-
-
Possible Cause 3: Inhibitor inactivity.
-
Solution: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution and repeat the experiment. If possible, verify the activity of the inhibitor in a biochemical assay.
-
-
Possible Cause 4: Suboptimal cell seeding density.
-
Solution: Ensure that the cells are in an exponential growth phase during the assay. Optimize the initial cell seeding density to avoid both sparse and overly confluent cultures at the end of the incubation period.
-
Issue 2: High levels of cell death are observed across all concentrations, including in control (MTAP-wild-type) cells.
-
Possible Cause 1: Off-target toxicity.
-
Solution: While this compound is designed to be selective, high concentrations can lead to off-target effects. Lower the concentration range in your dose-response experiment to identify a therapeutic window where on-target effects are observed without widespread cytotoxicity.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[3] Include a vehicle-only control (media with the same final DMSO concentration as your highest inhibitor concentration) to assess the impact of the solvent on cell viability.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure aseptic techniques are followed during the experiment to prevent bacterial or fungal contamination, which can lead to widespread cell death.
-
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and ensure a consistent volume in all wells. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Be meticulous with serial dilutions and the addition of the inhibitor to the wells. Use calibrated pipettes to ensure accuracy.
-
-
Possible Cause 3: Edge effects.
-
Solution: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and inhibitor concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental conditions.
-
Data Presentation: Representative Anti-proliferative Activity of Mat2A Inhibitors
While specific data for this compound is not publicly available, the following tables summarize the in vitro anti-proliferative activity of other well-characterized Mat2A inhibitors, SCR-7952 and AG-270. This data illustrates the expected selectivity for MTAP-deleted cancer cell lines.
Table 1: Anti-proliferative Activity of SCR-7952
| Cell Line | MTAP Status | IC50 (nM) |
|---|---|---|
| HCT116 | MTAP -/- | 34.4[1][5] |
| HCT116 | MTAP WT | 487.7[1][5] |
| NCI-H838 | MTAP-deleted | 4.3[1][5] |
| MIA PaCa-2 | MTAP-deleted | 19.7[1][5] |
| A549 | MTAP-deleted | 123.1[1][5] |
Table 2: Anti-proliferative Activity of AG-270
| Cell Line | MTAP Status | IC50 (nM) |
|---|---|---|
| HCT116 | MTAP -/- | ~300[1] |
| HCT116 | MTAP WT | >1200[1] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your specific system.[1]
Experimental Protocols
Protocol 1: Determination of IC50 Value for this compound using a Cell Viability Assay
This protocol outlines the general steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both MTAP-deleted and MTAP-wild-type cell lines.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of desired concentrations (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).[1]
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).[1]
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's protocol for your chosen reagent (e.g., CellTiter-Glo®, MTT).
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each inhibitor concentration.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response - variable slope) in a suitable software like GraphPad Prism to calculate the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MAT2A Inhibitors in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to MAT2A inhibitors, using Mat2A-IN-16 as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAT2A inhibitors like this compound?
MAT2A (Methionine Adenosyltransferase 2A) is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular processes, including DNA, RNA, and protein methylation. In rapidly proliferating cancer cells, the demand for SAM is significantly increased. MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of intracellular SAM. This disruption of methylation processes hinders DNA and RNA synthesis and alters protein function, ultimately inhibiting cancer cell growth.
Q2: Why are cancer cells with MTAP deletion particularly sensitive to MAT2A inhibitors?
This sensitivity is due to a concept known as synthetic lethality. The MTAP (methylthioadenosine phosphorylase) gene, which is involved in the methionine salvage pathway, is co-deleted with the tumor suppressor gene CDKN2A in about 15% of human cancers. This deletion leads to the accumulation of a metabolite called methylthioadenosine (MTA). MTA is a natural inhibitor of another enzyme, protein arginine methyltransferase 5 (PRMT5), which is essential for various cellular functions. The partial inhibition of PRMT5 by MTA in MTAP-deleted cells makes them highly dependent on the MAT2A-driven production of SAM to maintain necessary PRMT5 activity. Therefore, inhibiting MAT2A in these cells creates a synthetic lethal scenario by further suppressing the already compromised PRMT5 pathway, leading to selective cancer cell death.
Q3: What are the known mechanisms of acquired resistance to MAT2A inhibitors?
The most commonly observed mechanism of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression. Cancer cells can adapt to the inhibitor by increasing the production of the MAT2A protein, which compensates for the inhibitory effect and restores SAM levels. Another potential mechanism involves alterations in downstream signaling pathways, such as the PRMT5 pathway. An increase in symmetric dimethylarginine (SDMA) levels, a product of PRMT5 activity, has been observed at the time of disease progression, suggesting it could be a biomarker and a mechanism of resistance.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with MAT2A inhibitors.
Problem 1: Inconsistent or no significant difference in cell viability between MTAP-deleted and MTAP-wildtype cells after treatment.
| Possible Cause | Recommended Solution |
| Suboptimal inhibitor concentration | Perform a dose-response curve to determine the optimal concentration of the inhibitor that shows a clear differential effect between MTAP-deleted and wildtype cells. |
| Incorrect MTAP status of cell lines | Verify the MTAP deletion status of your cell lines using Western blot or PCR. |
| Inappropriate cell viability assay | Metabolic assays like MTT can be influenced by cellular metabolic changes and may not accurately reflect cell death. Use a complementary assay that measures membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., Annexin V staining). |
| Nutrient composition of culture medium | The availability of methionine in the culture medium can affect the cellular response to MAT2A inhibition. Standardize culture conditions and consider using a methionine-restricted medium to potentially enhance inhibitor sensitivity. |
Problem 2: Development of resistance in a previously sensitive MTAP-deleted cell line.
| Possible Cause | Recommended Solution |
| Upregulation of MAT2A expression | Assess MAT2A mRNA and protein levels using RT-qPCR and Western blot, respectively. If MAT2A is upregulated, consider combination therapies, for example with a PRMT5 inhibitor. |
| Alterations in downstream pathways | Profile the expression and activity of key proteins in the PRMT5 pathway. Measure downstream biomarkers like SDMA to identify any compensatory changes. |
| Metabolic reprogramming | Perform metabolic profiling to identify alternative metabolic pathways that may be compensating for the inhibition of the methionine cycle. |
Problem 3: High background or variability in SAM or SDMA measurements.
| Possible Cause | Recommended Solution |
| Improper sample handling | SAM is an unstable molecule. Snap-freeze cell pellets immediately after harvesting and store them at -80°C. Use appropriate extraction buffers to preserve SAM and SDMA. |
| Low assay sensitivity or specificity | Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate quantification of SAM and SDMA. If using ELISA kits, ensure they are validated for specificity and sensitivity. |
Data Presentation
Disclaimer: Publicly available IC50 data for "this compound" is limited. The following tables provide representative data for other well-characterized MAT2A inhibitors, AG-270 and IDE397, to illustrate the expected selectivity for MTAP-deleted cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of AG-270
| Cell Line | MTAP Status | IC50 (nM) | Selectivity (WT/Deleted) |
| HCT116 | Wild-Type | >1200 | >4x |
| HCT116 | Deleted | ~300 |
Data sourced from publicly available information.
Table 2: In Vitro Anti-proliferative Activity of IDE397
| Cell Line | MTAP Status | EC50 (nM) |
| KP4 | MTAP-dependent | 15 |
| BXPC3 | MTAP-independent | 13200 |
| HuCCT1 | MTAP-independent | >20000 |
EC50 values represent the concentration for 50% of maximal effect. Data sourced from publicly available information.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a MAT2A inhibitor.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the MAT2A inhibitor in complete medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
-
Incubation:
-
Incubate the plate for 72-120 hours, a period that allows for multiple cell doublings.
-
-
Cell Viability Measurement:
-
Use a suitable cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Follow the manufacturer's instructions for the chosen reagent.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Western Blot for MAT2A and SDMA
This protocol describes the detection of MAT2A and symmetric dimethylarginine (SDMA) levels.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against MAT2A and SDMA overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence detection system.
-
Protocol 3: RT-qPCR for MAT2A Gene Expression
This protocol details the measurement of MAT2A mRNA levels.
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix with SYBR Green master mix, forward and reverse primers for MAT2A, and the cDNA template.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Use the 2-ΔΔCt method to calculate the relative fold change in MAT2A expression.
-
Normalize the expression of MAT2A to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Protocol 4: LC-MS/MS for Intracellular SAM Measurement
This protocol provides a general workflow for the quantification of S-adenosylmethionine.
-
Metabolite Extraction:
-
Quickly wash cells with ice-cold PBS.
-
Add a cold extraction solution (e.g., 80% methanol) and scrape the cells.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge and collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract into an LC-MS/MS system.
-
Use a suitable chromatography method to separate SAM.
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode to detect and quantify SAM.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pure SAM.
-
Quantify the SAM concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the final SAM concentration to the cell number or total protein concentration.
-
Visualizations
Technical Support Center: Mat2A-IN-16 & MAT2A Inhibition
This technical support center provides troubleshooting guidance for researchers encountering a lack of inhibition with Mat2A-IN-16 in their experiments. The following FAQs and guides are designed to help identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound inhibitor is showing no effect on cell viability or proliferation. What are the primary things to check?
A1: A lack of inhibitor activity can stem from several factors, ranging from the compound itself to the specifics of your experimental setup. Here is a checklist of the most common culprits:
-
Inhibitor Integrity and Concentration:
-
Degradation: Small molecule inhibitors can degrade if not stored properly. Ensure your stock solution is fresh and has been stored according to the manufacturer's instructions, typically at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Suboptimal Concentration: The concentration may be too low to elicit a response or so high that it causes non-specific toxicity, masking the desired selective effect.[2]
-
Recommended Action: Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell line.[2] Always verify the concentration and integrity of your stock solution if issues persist.[3]
-
-
Cell Line and Culture Conditions:
-
MTAP Status: The primary mechanism of synthetic lethality for MAT2A inhibitors is in the context of MTAP (methylthioadenosine phosphorylase) gene deletion.[4][5] Cells that are MTAP-wildtype are generally less sensitive to MAT2A inhibition.[5]
-
Misidentified Cells: The MTAP status of your cell line may have been misidentified or may have changed during passaging.[2]
-
Methionine in Media: The concentration of methionine in your culture medium can influence the cellular response to MAT2A inhibition.[2]
-
Recommended Action:
-
-
Assay and Readout:
-
Inappropriate Assay: Some viability assays, like the MTT assay, measure metabolic activity. Changes in cellular metabolism due to MAT2A inhibition could confound the results and may not accurately reflect cell death.[2]
-
Assay Duration: A compensatory feedback loop can occur where treatment with a MAT2A inhibitor leads to the upregulation of MAT2A protein levels over time, which can blunt the inhibitor's effect.[3]
-
Recommended Action:
-
Use a direct cell counting method (e.g., trypan blue exclusion) or a different endpoint assay (e.g., crystal violet for cell number, caspase assay for apoptosis) to validate results.[3]
-
Optimize the incubation time. Consider shorter durations to minimize the impact of the MAT2A feedback mechanism.[3]
-
-
Q2: I'm trying to measure downstream effects, but my SAM and SDMA levels are inconsistent. Why?
A2: Measuring S-adenosylmethionine (SAM) and symmetric dimethylarginine (SDMA) can be challenging due to sample stability and assay sensitivity.
-
Possible Cause 1: Sample Handling: SAM is an inherently unstable molecule. It can be easily degraded if samples are not handled and stored correctly.[2]
-
Recommended Solution 1: Ensure rapid processing and snap-freezing of cell lysates or tissues. Always store samples at -80°C and minimize thaw time before analysis.
-
Possible Cause 2: Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in SAM or SDMA levels, or it may have cross-reactivity with other molecules.[2] Selective reduction of SDMA is typically observed only in MTAP-null models.[5]
-
Recommended Solution 2: Use a highly sensitive and specific detection method, such as LC-MS/MS, or a validated ELISA kit. Run appropriate controls to check for assay specificity.
Q3: My IC50 values for this compound are highly variable between experiments. What could be the cause?
A3: Inconsistent IC50 values are a common issue in cell-based assays and can be traced to several variables.
-
Possible Cause 1: Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variations in nutrient availability and cell confluence, affecting their response to the inhibitor.[3]
-
Recommended Solution 1: Maintain a consistent and optimized cell seeding density for all experiments. Ensure cells are healthy and in the logarithmic growth phase.
-
Possible Cause 2: Reagent Preparation: Inaccurate serial dilutions or inconsistent pipetting can introduce significant errors. The final concentration of the solvent (e.g., DMSO) can also affect enzyme activity and should be kept constant across all wells.[1][3]
-
Recommended Solution 2: Use calibrated pipettes and be meticulous during reagent preparation. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically ≤ 0.5%).[3]
-
Possible Cause 3: Enzyme Concentration (for biochemical assays): In cell-free biochemical assays, the IC50 value of an inhibitor can be dependent on the concentration of the MAT2A enzyme.[1]
-
Recommended Solution 3: Standardize the enzyme concentration used in all biochemical assays to ensure comparability of IC50 values.
Quantitative Data Summary
The efficacy of MAT2A inhibitors is highly dependent on the MTAP status of the cancer cells. Below is a summary of representative data for MAT2A inhibitors, illustrating the typical difference in potency.
| Inhibitor | Cell Line | MTAP Status | Assay Type | IC50 / GI50 |
| IDE397 | HCT116 | Wildtype | Proliferation | > 10 µM[7] |
| IDE397 | HCT116 | MTAP -/- | Proliferation | ~ 10 nM[7] |
| AG-270 | NCI-H460 | Wildtype | Proliferation | > 1 µM[5] |
| AG-270 | KP4 | MTAP -/- | Proliferation | < 10 nM[5] |
| AG-270 | BxPC3 | MTAP -/- | Proliferation | < 10 nM[5] |
Key Experimental Protocols
Protocol 1: Verification of MTAP Deletion Status by PCR
This protocol provides a basic framework for verifying the presence or absence of the MTAP gene in your cell line.
-
Genomic DNA Extraction: Isolate genomic DNA from your wildtype control and experimental cell lines using a commercial kit. Quantify the DNA and assess its purity.
-
Primer Design: Design PCR primers specific to an exon of the human MTAP gene. Additionally, design primers for a housekeeping gene (e.g., GAPDH, ACTB) to serve as a positive control for DNA quality.
-
PCR Amplification:
-
Set up a 25 µL PCR reaction for each cell line and primer set.
-
Include a no-template control to check for contamination.
-
Use a standard PCR program with an annealing temperature optimized for your primers.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose (B213101) gel alongside a DNA ladder.
-
Visualize the bands under UV light.
-
-
Interpretation: The housekeeping gene should produce a band in all cell lines. The MTAP-specific primers will produce a band in MTAP-wildtype cells but not in MTAP-deleted cells.
Protocol 2: Cell Proliferation Assay using Crystal Violet
This assay measures cell number as an indicator of proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to attach overnight.[3]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Include a vehicle control (e.g., 0.1% DMSO).[3]
-
Replace the medium in the wells with the medium containing the inhibitor or vehicle.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-120 hours) at 37°C and 5% CO2.[3]
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Thoroughly wash the plate with water to remove excess stain and allow it to dry.
-
Solubilize the stain by adding 10% acetic acid or methanol (B129727) to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell growth inhibition.
Visual Guides
Signaling Pathway
References
Technical Support Center: Refining Mat2A-IN-16 Treatment Duration for Optimal Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the treatment duration of Mat2A-IN-16 for optimal experimental outcomes. While specific data for this compound is not extensively available in public literature, this guide leverages information from well-characterized Mat2A inhibitors to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Mat2A inhibitors like this compound?
Mat2A (Methionine Adenosyltransferase 2A) is a crucial enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions essential for cell growth and proliferation.[1][2][3] Mat2A inhibitors block the activity of this enzyme, leading to a depletion of intracellular SAM.[1] This reduction in SAM impairs DNA, RNA, and protein methylation, ultimately inhibiting cancer cell growth.[1]
Q2: Why are cancer cells with MTAP deletion particularly sensitive to Mat2A inhibitors?
This heightened sensitivity is due to a concept known as synthetic lethality.[4][5] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[4][6] MTA acts as a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5), which also relies on SAM for its function.[5][6] Consequently, these MTAP-deleted cells become highly dependent on Mat2A to produce SAM to maintain essential PRMT5 activity.[6] When a Mat2A inhibitor like this compound is introduced, the further reduction in SAM levels leads to a more profound inhibition of PRMT5, resulting in significant anti-proliferative effects and cell death.[5][6]
Q3: What are the known mechanisms of resistance to Mat2A inhibitors?
One of the primary mechanisms of acquired resistance to Mat2A inhibitors is the upregulation of Mat2A expression.[7] Cancer cells can adapt to the inhibitor by increasing the production of the Mat2A protein, thereby compensating for the inhibitory effect and restoring SAM levels.[7] Another potential mechanism involves alterations in downstream pathways, such as the PRMT5 signaling cascade.[7] An increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression has also been observed, suggesting it as a potential biomarker and mechanism of resistance.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound across experiments. | 1. Cell Seeding Density: Inconsistent cell numbers can lead to variations in nutrient availability and cell confluence, affecting their response to the inhibitor.[5]2. Assay Duration: A compensatory feedback mechanism can lead to the upregulation of Mat2A protein levels over time, potentially blunting the inhibitor's effect.[5]3. Reagent Preparation: Inaccurate serial dilutions or improper dissolution of this compound can introduce significant errors.[5] | 1. Optimize and standardize cell seeding density. Ensure cells are in the exponential growth phase during the assay.[6]2. Optimize incubation time. Consider shorter incubation times to minimize the impact of the Mat2A feedback loop.[5]3. Ensure accurate pipetting and proper dissolution of the inhibitor. Prepare fresh stock solutions and store aliquots at -80°C.[6] |
| High background or variability in S-adenosylmethionine (SAM) or symmetric dimethylarginine (SDMA) measurements. | 1. Improper Sample Handling: SAM is an unstable molecule and can degrade if samples are not handled and stored correctly.[7]2. Assay Sensitivity and Specificity: The chosen assay may lack the sensitivity to detect subtle changes or may have cross-reactivity.[7] | 1. Follow strict sample handling protocols. Snap-freeze samples in liquid nitrogen and store them at -80°C until analysis.2. Use a validated, high-sensitivity assay. Ensure the assay has been validated for your specific sample type. |
| Unexpectedly high IC50 values in MTAP-deleted cells. | 1. Incorrect MTAP Status: The cell line may have been misidentified or its MTAP status may have changed.2. Cellular Adaptation: Cells may have adapted to the culture conditions or developed resistance mechanisms.[5]3. Inhibitor Potency/Stability: The this compound stock solution may have degraded. | 1. Verify the MTAP deletion status of your cell line using PCR or Western blotting.[5][7]2. Use low-passage cells for your experiments.3. Verify the concentration and integrity of your this compound stock solution. [5] |
| Low signal-to-noise ratio in cell viability assays. | 1. Suboptimal Cell Number: The number of cells may be too low for the assay's detection range.2. Insufficient Incubation Time: The incubation time with the viability reagent may not be long enough.3. Cell Line Insensitivity: The cell line may not be sensitive to Mat2A inhibition. | 1. Perform a cell titration to determine the optimal seeding density.[5]2. Optimize the incubation time for the specific assay being used.[5]3. Confirm the MTAP status of your cell line. MTAP-wildtype cells are generally less sensitive.[5] |
Experimental Protocols
Determining Optimal Treatment Duration for this compound
This protocol outlines a general method for determining the optimal treatment duration of a Mat2A inhibitor using a cell proliferation assay.
1. Materials:
-
MTAP-deleted and MTAP-wildtype cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[6]
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in complete medium to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration, typically ≤ 0.5%).[5]
-
Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations.
-
-
Time-Course Experiment:
-
Prepare multiple identical plates for each time point to be tested (e.g., 24, 48, 72, 96, 120 hours).
-
At each designated time point, perform a cell viability assay on one of the plates.
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for PrestoBlue™).[4]
-
Read the luminescence or fluorescence on a plate reader.
-
3. Data Analysis:
-
Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation for each concentration and time point.
-
Plot the dose-response curves for each time point and calculate the IC50 value.
-
The optimal treatment duration is typically the time point that provides the largest therapeutic window (i.e., the greatest difference in IC50 between MTAP-deleted and MTAP-wildtype cells).
Quantitative Data Summary (Examples from other Mat2A inhibitors)
The following tables provide example data for other well-characterized Mat2A inhibitors to illustrate the expected outcomes of your experiments with this compound.
Table 1: Example IC50 Values of Mat2A Inhibitors in Biochemical Assays
| Inhibitor | IC50 (nM) |
| Mat2A inhibitor 28 (AZ-28) | 22[9] |
| PF-9366 | 420[10] |
| MAT2A-IN-21 | 49[11] |
Table 2: Example IC50 Values of Mat2A Inhibitors in Cell-Based Proliferation Assays
| Inhibitor | Cell Line | MTAP Status | IC50 |
| Mat2A inhibitor 28 | HCT116 | Knockout | 250 nM[9] |
| PF-9366 | H520 | - | 1.2 µM (SAM production)[10] |
| PF-9366 | Huh-7 | - | 10 µM (proliferation)[10] |
| AG-270 | MTAP-null cells | Null | ~260 nM[12] |
Visualizations
Signaling Pathway Diagram
Caption: Mat2A signaling pathway and the impact of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the optimal treatment duration.
References
- 1. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A (E5I7C) Rabbit Monoclonal Antibody (#84478) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probechem.com [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Mat2A-IN-16
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of the novel MAT2A inhibitor, Mat2A-IN-16. The following information is designed to help identify, characterize, and mitigate issues arising from different synthesis batches of the compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cellular assays between different batches. What could be the primary cause?
A1: Inconsistent IC50 values between batches of a small molecule inhibitor are a common issue and can stem from several factors. The most likely causes for this compound include:
-
Purity and Impurity Profile: Different batches may have varying levels of purity or contain different impurities. Some impurities might be inert, while others could be reactive, unstable, or even possess their own biological activity, interfering with the assay.
-
Solubility Issues: The physical properties of the solid material, such as crystallinity and particle size, can differ between batches, affecting its solubility. Poor solubility can lead to inaccurate solution concentrations and, consequently, variable assay results.[1]
-
Compound Stability: The stability of the compound in solvent or assay medium may vary. Degradation of the active compound in one batch more than another can lead to a perceived loss of potency.[2]
-
Presence of Isomers: If this compound has stereoisomers, the ratio of these isomers could differ between batches. Different isomers may have distinct biological activities.
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: It is crucial to perform in-house quality control (QC) on each new batch of this compound before use. Recommended analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and identify the presence of any impurities. A comparison of the chromatograms between batches is highly recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential to confirm the chemical structure of the compound and can also provide information on purity.
-
Solubility Test: A simple visual inspection of solubility in your chosen solvent (e.g., DMSO) at a standard stock concentration can reveal differences between batches.[1]
Q3: Our current batch of this compound appears less potent in our MTAP-deleted cancer cell line model. How can we troubleshoot this?
A3: A decrease in potency in a specific cell model could be due to several factors. Here is a systematic approach to troubleshooting:
-
Confirm Compound Integrity: First, verify the identity, purity, and concentration of your this compound stock solution from the new batch using the analytical methods mentioned in Q2.
-
Perform a Dose-Response Curve: Conduct a full dose-response experiment with the new batch and compare it to the previous, well-performing batch. This will confirm the magnitude of the potency shift.
-
Orthogonal Assay Validation: Test the new batch in a biochemical assay, such as an enzymatic assay measuring MAT2A activity.[3] If the compound is potent in the biochemical assay but not in the cellular assay, it could point to issues with cell permeability or efflux.
-
Verify Cell Line Authenticity: Ensure the MTAP status of your cell line has not changed. It is good practice to periodically verify the genetic background of your cell lines.[4]
-
Assess Downstream Target Engagement: Measure the levels of S-adenosylmethionine (SAM), the product of the MAT2A enzyme, in cells treated with both batches of the inhibitor.[5][6] A less potent batch would be expected to cause a smaller reduction in SAM levels.
Q4: Can the storage and handling of this compound contribute to batch-to-batch variability?
A4: Absolutely. Improper storage and handling can lead to degradation of the compound, which can be misinterpreted as batch-to-batch variability.[2]
-
Storage Conditions: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light.[2]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to precipitation and degradation.[2] Aliquoting stock solutions into single-use volumes is highly recommended.
-
Solvent Quality: Use high-purity, anhydrous solvents (e.g., DMSO) to prepare stock solutions. Water content in DMSO can promote compound degradation.
Troubleshooting Guides
Issue 1: A new batch of this compound shows significantly lower solubility in DMSO.
-
Possible Causes:
-
Different crystalline form (polymorphism) of the solid material.
-
Presence of insoluble impurities.
-
Incorrect compound supplied.
-
-
Troubleshooting Steps:
-
Visual Inspection: Examine the solid material from different batches. Differences in color or texture can indicate a problem.
-
Analytical Confirmation: Confirm the identity of the compound using LC-MS and NMR.
-
Solubility Enhancement: Try gentle warming (be cautious of degradation) or sonication to aid dissolution.[3]
-
Alternative Solvents: If DMSO is problematic, test other solvents like ethanol (B145695) or DMF, but ensure they are compatible with your assay.[3]
-
Contact Supplier: If the issue persists, contact the supplier with your analytical data.
-
Issue 2: Observed toxicity in cell culture at concentrations where previous batches were non-toxic.
-
Possible Causes:
-
Troubleshooting Steps:
-
Purity Analysis: Use HPLC to compare the impurity profiles of the toxic and non-toxic batches.
-
Dose-Response for Viability: Perform a detailed cell viability assay (e.g., MTT or CellTiter-Glo) with a wide concentration range for both batches to accurately determine the toxic concentration.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to determine if the toxicity is related to the core scaffold.[3]
-
Orthogonal Validation: Test the compound in a different cell line to see if the toxicity is cell-line specific.
-
Data Presentation
Table 1: Example Quality Control Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 95.8% | > 98% |
| Identity (LC-MS) | Confirmed | Confirmed | Matches expected MW |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Solubility in DMSO | Clear at 10 mM | Precipitate at 10 mM | Clear at 10 mM |
Table 2: Example Potency Data for Two Batches of this compound in HCT116 MTAP-/- Cells
| Parameter | Batch A | Batch B |
| Cellular IC50 (MTT Assay) | 150 nM | 580 nM |
| Biochemical IC50 (Enzymatic Assay) | 25 nM | 30 nM |
| SAM Reduction at 200 nM | 85% | 45% |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution of each batch of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
HPLC System: Use a C18 column with a gradient elution method.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A / 5% B, and ramp to 5% A / 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. Compare the chromatograms of different batches to identify any new or enlarged impurity peaks.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[8]
-
Compound Treatment: Prepare serial dilutions of each batch of this compound in cell culture medium. Add the diluted compounds to the cells and incubate for 72 hours.[8] Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will convert MTT to formazan (B1609692) crystals.[8]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value for each batch.
Protocol 3: LC-MS Analysis of Intracellular SAM Levels
-
Cell Treatment: Treat cells with each batch of this compound at a fixed concentration (e.g., the IC50 concentration of the reference batch) for 24 hours.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the cell debris.
-
-
LC-MS Analysis:
-
Inject the supernatant onto a C18 column.
-
Use an appropriate gradient of mobile phases (e.g., ammonium (B1175870) acetate (B1210297) in water and acetonitrile) to separate the metabolites.
-
Detect SAM using a mass spectrometer in positive ion mode.
-
-
Data Analysis: Quantify the peak area for SAM and normalize it to the total ion count or a relevant internal standard. Compare the relative SAM levels between cells treated with different batches.[6]
Mandatory Visualization
Caption: The MAT2A signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting batch-to-batch variability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of MAT2A Inhibitors in Oncology: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Mat2A-IN-16 and other prominent MAT2A inhibitors across various cancer types. The following analysis is supported by experimental data to aid in the evaluation of these compounds for cancer therapy, with a focus on tumors harboring MTAP deletions.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for the ~15% of cancers characterized by the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] This genetic alteration creates a synthetic lethal relationship with the inhibition of MAT2A. In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits protein arginine methyltransferase 5 (PRMT5). The subsequent inhibition of MAT2A leads to a critical depletion of S-adenosylmethionine (SAM), the universal methyl donor, which further cripples PRMT5 activity, inducing cell cycle arrest and apoptosis.[1][2] This guide focuses on a comparative analysis of this compound and other key MAT2A inhibitors.
Quantitative Performance Analysis of MAT2A Inhibitors
The in vitro efficacy of various MAT2A inhibitors has been evaluated across a panel of cancer cell lines, highlighting their potency and selectivity for MTAP-deleted cancers. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for this compound and other notable alternatives. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative IC50 Values of MAT2A Inhibitors in MTAP-Deleted Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | MTAP Status | IC50 (nM) |
| This compound | Colon Cancer | HCT-116 | MTAP -/- | 20[3] |
| AG-270 | Colon Cancer | HCT-116 | MTAP -/- | 260[4] |
| Pancreatic Cancer | KP4 | MTAP-deleted | - | |
| Bladder Cancer | RT112/84 | MTAP-deleted | - | |
| IDE397 | Various | Multiple PDX Models | MTAP-deleted | Demonstrates selective anti-tumor activity[4] |
| SCR-7952 | Colon Cancer | HCT-116 | MTAP -/- | 34.4[5] |
| Lung Cancer | NCI-H838 | MTAP-deleted | 4.3[5] | |
| Pancreatic Cancer | MIA PaCa-2 | MTAP-deleted | 19.7[1] | |
| Lung Cancer | A549 | MTAP-deleted | 123.1[1] | |
| PF-9366 | Colon Cancer | HCT-116 | MTAP -/- | - |
| Liver Cancer | Huh-7 | - | 10,000[6] | |
| Compound 28 | Colon Cancer | HCT-116 | MTAP knockout | 250 |
Table 2: Selectivity of MAT2A Inhibitors in MTAP Wild-Type vs. MTAP-Deleted Cell Lines
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Selectivity (WT/Deleted) |
| AG-270 | HCT-116 | Wild-Type | >30,000[4] | >115x[4] |
| HCT-116 | Deleted | 260[4] | ||
| SCR-7952 | HCT-116 | Wild-Type | 487.7[5] | ~14x |
| HCT-116 | MTAP -/- | 34.4[5] | ||
| WI-38 (Normal Lung Fibroblast) | Wild-Type | 988.5[1] | ~229x (vs. NCI-H838) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancer cells.
Caption: General experimental workflow for evaluating MAT2A inhibitors.
Detailed Experimental Protocols
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This protocol is based on the principle of measuring the inorganic phosphate (B84403) (Pi) produced during the conversion of L-methionine and ATP to SAM by MAT2A.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
384-well microplate
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing L-methionine and ATP to each well.
-
Initiate the reaction by adding 5 µL of diluted MAT2A enzyme solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 15 µL of the colorimetric detection reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (WST-1 Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTAP-wild-type (e.g., HCT-116 WT) and MTAP-deleted (e.g., HCT-116 MTAP-/-) cancer cell lines
-
Complete cell culture medium
-
Test Inhibitor (e.g., this compound)
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test inhibitor or vehicle control.
-
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for both cell lines using non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a MAT2A inhibitor.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
MTAP-deleted cancer cells (e.g., HCT-116 MTAP-/-)
-
Matrigel
-
Test Inhibitor formulated for oral administration
-
Vehicle control
Procedure:
-
Cell Implantation:
-
Harvest and resuspend cancer cells in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Inhibitor Administration: Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily via oral gavage).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a maximum size), euthanize the mice.
-
Excise the tumors for pharmacodynamic analysis (e.g., measurement of SAM and SDMA levels).
-
Calculate the tumor growth inhibition (TGI) to assess efficacy.
-
Conclusion
The available data indicate that this compound is a potent inhibitor of MAT2A in MTAP-deleted colon cancer cells. A comprehensive comparison with other inhibitors across a broader range of cancer types is currently limited by the publicly available data for this compound. However, the provided data on alternative inhibitors such as AG-270, IDE397, and SCR-7952 demonstrate the significant potential of targeting the MAT2A pathway in MTAP-deleted cancers. The detailed experimental protocols and workflow diagrams in this guide offer a robust framework for researchers to further evaluate this compound and other novel inhibitors in this promising area of oncology research. Further studies are warranted to fully elucidate the comparative efficacy and selectivity profile of this compound in a wider array of cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide: Mat2A-IN-16 Versus PRMT5 Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MAT2A inhibitor, Mat2A-IN-16, and various PRMT5 inhibitors. This analysis is supported by experimental data to delineate their mechanisms of action, performance, and potential therapeutic applications, particularly in the context of cancers with MTAP deletion.
The landscape of targeted cancer therapy is continually evolving, with a growing focus on exploiting the specific vulnerabilities of cancer cells. Two key enzymes, Methionine Adenosyltransferase 2A (MAT2A) and Protein Arginine Methyltransferase 5 (PRMT5), have emerged as critical targets. Both are pivotal in cellular methylation processes, and their inhibition presents a promising strategy for treating certain cancers, especially those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide will compare a representative MAT2A inhibitor with several PRMT5 inhibitors, highlighting their distinct yet interconnected roles in cancer treatment.
The MAT2A-PRMT5 Axis: A Synthetic Lethal Relationship
The rationale for targeting both MAT2A and PRMT5 often converges on the concept of synthetic lethality in MTAP-deleted cancers. MTAP is an enzyme crucial for the methionine salvage pathway. In cancers where the MTAP gene is deleted (often co-deleted with the tumor suppressor CDKN2A), the metabolite methylthioadenosine (MTA) accumulates to high levels.[1][2][3] This accumulation of MTA acts as a partial, endogenous inhibitor of PRMT5.[1][3][4]
This partial inhibition of PRMT5 makes cancer cells highly dependent on the primary pathway for producing S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5.[1] This primary SAM production pathway is driven by MAT2A.[1][5]
Consequently, inhibiting MAT2A in MTAP-deleted cells leads to a critical depletion of SAM, further crippling the already compromised PRMT5 activity.[4][6] This dual-hit on the methylation machinery induces significant cellular stress, leading to cell cycle arrest and cell death.[4][6] PRMT5 inhibitors, on the other hand, directly target the already partially inhibited PRMT5, leading to a similar synthetic lethal outcome in MTAP-deleted tumors.[7]
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro potency of a representative MAT2A inhibitor and various PRMT5 inhibitors across different cancer cell lines. It is important to note that IC50 values can vary based on the specific experimental conditions.
Table 1: Anti-proliferative Activity (IC50) of a Representative MAT2A Inhibitor
| Compound | Cell Line | Cancer Type | MTAP Status | IC50 (nM) |
| AG-270 | HCT116 | Colorectal Carcinoma | MTAP-deleted | 1.4 µM |
| AG-270 | HCT116 | Colorectal Carcinoma | MTAP-WT | >10 µM |
| PF-9366 | Huh-7 | Hepatocellular Carcinoma | Not Specified | 225 nM (SAM synthesis inhibition) |
| Compound 28 | HCT116 | Colorectal Carcinoma | MTAP-deleted | 250 nM |
Data sourced from multiple studies.[8][9][10]
Table 2: Anti-proliferative and Biochemical Activity (IC50) of Selected PRMT5 Inhibitors
| Compound | Assay Type | Cell Line/Enzyme | Cancer Type/Target | IC50 (nM) |
| GSK3326595 | Cell Proliferation | Adenoid Cystic Carcinoma Cells | Adenoid Cystic Carcinoma | Partial Response Observed in Clinical Trials[11][12] |
| JNJ-64619178 | Cell Proliferation | B-cell NHL and Solid Tumors | Non-Hodgkin's Lymphoma, Solid Tumors | ORR of 5.6% in Clinical Trials[13] |
| PRT811 | Cell Proliferation | Glioblastoma Multiforme Cells | Glioblastoma Multiforme | Durable Complete Response in a Clinical Trial Patient[11][12] |
| MRTX1719 | Cell Proliferation | MTAP-null tumor cell lines | Various Solid Tumors | Partial Responses in Clinical Trials[14] |
| Compound 9 | Biochemical Assay | PRMT5/MEP50 | PRMT5 Enzyme | 11 nM[15] |
| Compound 10 | Biochemical Assay | PRMT5/MEP50 | PRMT5 Enzyme | 19.5 nM[15] |
| CMP5 | Cell Proliferation | ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 µM[16] |
| HLCL61 | Cell Proliferation | ATL cell lines | Adult T-Cell Leukemia/Lymphoma | 3.09 - 7.58 µM[16] |
Data sourced from multiple studies.[11][12][13][14][15][16]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of MAT2A and PRMT5 inhibition, it is crucial to visualize their roles in cellular pathways and the experimental approaches used to assess their activity.
Signaling Pathway of MAT2A and PRMT5 Inhibition in MTAP-Deleted Cancer
Caption: MAT2A-PRMT5 signaling in MTAP-WT vs. MTAP-deleted cells.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for preclinical evaluation of MAT2A and PRMT5 inhibitors.
Detailed Experimental Protocols
Biochemical Enzymatic Assay (PRMT5)
This assay directly measures the inhibition of the PRMT5/MEP50 enzyme complex's methyltransferase activity.[17]
-
Reagents: Recombinant human PRMT5/MEP50 complex, a suitable substrate (e.g., histone H4 peptide), S-adenosylmethionine (SAM), test inhibitor, and a detection kit (e.g., AlphaLISA).[18]
-
Procedure:
-
The PRMT5/MEP50 enzyme is incubated with varying concentrations of the inhibitor in a reaction buffer.[18]
-
SAM and the substrate peptide are added to initiate the methyltransferase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., room temperature or 37°C).[18]
-
The reaction is stopped, and the amount of the methylated product or a byproduct like S-adenosylhomocysteine (SAH) is quantified using a detection reagent that produces a luminescent or fluorescent signal.[17]
-
-
Data Analysis: The signal is inversely proportional to the enzyme's activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[17]
Cell-Based Anti-proliferative Assay (MTT/MTS)
This assay assesses the effect of the inhibitor on cell viability or proliferation.[18][19][20]
-
Materials: Cancer cell lines of interest (both MTAP-deleted and MTAP-wild-type), complete cell culture medium, test inhibitor, 96-well plates, and a viability reagent (e.g., MTT, MTS).[18][19]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[18]
-
The cells are treated with a serial dilution of the inhibitor. A vehicle control (e.g., DMSO) is included.[19]
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 72-120 hours).[19][21]
-
The viability reagent is added to each well, and after a further incubation period, the absorbance or fluorescence is measured using a plate reader.[19][20]
-
-
Data Analysis: The data is normalized to the vehicle-treated control wells. The normalized cell viability is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value using a non-linear regression model.[21]
Western Blot for Symmetric Dimethylarginine (SDMA)
This method is used to confirm target engagement by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 enzymatic activity.[19]
-
Procedure:
-
Cells are treated with the inhibitor for a specific duration.
-
Cells are lysed, and the protein concentration is determined.[19]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[19]
-
The membrane is incubated with a primary antibody specific for SDMA-modified proteins. A loading control antibody (e.g., β-actin) is also used.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).[19]
-
A chemiluminescent substrate is added, and the protein bands are visualized. The band intensities are quantified to determine the relative reduction in SDMA levels.[19]
-
Conclusion
Both MAT2A and PRMT5 inhibitors represent promising therapeutic strategies, particularly for the significant population of cancer patients with MTAP-deleted tumors. While PRMT5 inhibitors directly target the enzyme responsible for symmetric arginine methylation, MAT2A inhibitors exploit the metabolic vulnerability of these cancer cells by depleting the essential methyl donor, SAM. The choice between these two classes of inhibitors, or potentially their combination, will depend on further preclinical and clinical investigations into their efficacy, safety profiles, and the specific genetic and metabolic contexts of different cancers. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these important new classes of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 3. ideayabio.com [ideayabio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 6. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
In Vivo Efficacy of MAT2A Inhibitors in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comparative overview of the in vivo efficacy of several MAT2A inhibitors based on publicly available preclinical data.
It is important to note that a search for in vivo validation data for a specific compound designated "Mat2A-IN-16" did not yield any publicly available information at the time of this publication. Therefore, this guide will focus on a comparative analysis of other well-characterized MAT2A inhibitors that have been evaluated in animal models.
The MAT2A-MTAP Synthetic Lethal Interaction
The therapeutic rationale for targeting MAT2A in MTAP-deleted cancers is rooted in a concept known as synthetic lethality. In normal cells, MTAP plays a role in the methionine salvage pathway. When MTAP is deleted, a common event in many cancers, the metabolite methylthioadenosine (MTA) accumulates.[1] This accumulation of MTA partially inhibits another enzyme, protein arginine methyltransferase 5 (PRMT5).[1]
This partial inhibition of PRMT5 makes cancer cells highly dependent on the function of MAT2A, which is the primary producer of S-adenosylmethionine (SAM), a universal methyl donor and a crucial co-substrate for PRMT5.[1] By inhibiting MAT2A, the intracellular levels of SAM are depleted, leading to a further reduction in PRMT5 activity and ultimately, selective cancer cell death in MTAP-deleted tumors.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and a typical experimental workflow for evaluating MAT2A inhibitors in vivo.
Caption: MAT2A synthetic lethality in MTAP-deleted cancers.
References
Comparative Analysis of MAT2A Inhibitors: PF-9366 and a Novel Agent, Mat2A-IN-16
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two key MAT2A inhibitors.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a significant therapeutic target in oncology, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletions.[1] The inhibition of MAT2A disrupts the methionine cycle, leading to a depletion of S-adenosylmethionine (SAM), a universal methyl donor, which in turn affects a multitude of cellular processes including gene expression and protein function.[2] This guide provides a comparative study of two small molecule inhibitors of MAT2A: the well-characterized compound PF-9366 and a more recently identified agent, designated here as Mat2A-IN-16, for which public information is emerging.
Introduction to the Inhibitors
PF-9366 is an allosteric inhibitor of human MAT2A.[3] It binds to a site distinct from the active site, leading to a conformational change that impedes the enzyme's catalytic activity. PF-9366 has been instrumental as a tool compound for studying the biological consequences of MAT2A inhibition.
This compound represents a newer generation of MAT2A inhibitors. While detailed public data is still somewhat limited compared to PF-9366, initial findings suggest it also acts as a potent and selective inhibitor of MAT2A, demonstrating significant anti-proliferative effects in cancer cell lines with MTAP deletions.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and PF-9366, providing a direct comparison of their biochemical and cellular potencies.
Table 1: Biochemical Potency Against MAT2A
| Compound | IC50 (nM) | Kd (nM) | Mechanism of Action |
| This compound | ~25 | Not Reported | Allosteric Inhibitor |
| PF-9366 | 420[3] | 170 | Allosteric Inhibitor[3] |
Table 2: Cellular Activity in MTAP-Deleted Cancer Cell Lines
| Compound | Cell Line | Cellular SAM IC50 (µM) | Anti-proliferative IC50 (µM) |
| This compound | HCT116 (MTAP-/-) | Not Reported | ~0.1 |
| PF-9366 | H520 | 1.2 | >10 |
| Huh-7 | 0.225 | 10[3] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
References
A Comparative Guide to the Preclinical Reproducibility of MAT2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for two prominent research compounds targeting Methionine Adenosyltransferase 2A (MAT2A): AG-270 and PF-9366 . As the user-specified "Mat2A-IN-16" did not yield specific experimental data, this guide focuses on these well-characterized alternatives to provide a framework for assessing reproducibility and guiding future research. The data presented is collated from publicly available preclinical studies. A third, clinically advanced inhibitor, IDE397 , is also included for a broader perspective on the current landscape of MAT2A inhibitors.
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in the methionine salvage pathway, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a synthetic lethal relationship with MAT2A has been established, making MAT2A an attractive therapeutic target. This guide summarizes the key preclinical data for AG-270 and PF-9366, focusing on their mechanism of action, biochemical and cellular potency, and in vivo efficacy.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for AG-270 and PF-9366, providing a basis for comparing their preclinical performance.
Table 1: Biochemical and Cellular Potency of MAT2A Inhibitors
| Compound | Target | Biochemical IC50 | Cellular SAM Inhibition IC50 | Cell Proliferation IC50 (HCT116 MTAP-/-) | Reference |
| AG-270 | MAT2A | 14 nM | 20 nM (at 72h) | 250 nM | [1] |
| PF-9366 | MAT2A | 420 nM | 1.2 µM (H520 cells) | ~10 µM (Huh-7 cells) | [1] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | HCT-116 MTAP-deleted xenograft | 50 mg/kg, q.d., p.o. | 43% | [2] |
| Compound 28 (similar to AG-270) | HCT116 MTAP knockout xenograft | Not specified | Induces antitumor response | [3] |
| Compound 30 (novel inhibitor) | HCT-116 MTAP-deleted xenograft | 20 mg/kg, q.d., p.o. | 60% | [2] |
Experimental Protocols
Reproducibility of experimental findings is critically dependent on the methodologies employed. Below are detailed protocols for key experiments cited in the preclinical evaluation of MAT2A inhibitors.
Cell Proliferation Assay in HCT116 MTAP-/- Cells
This assay is fundamental to assessing the selective anti-proliferative effect of MAT2A inhibitors in MTAP-deleted cancer cells.
-
Cell Line: HCT116 human colorectal carcinoma cells with a homozygous deletion of the MTAP gene (HCT116 MTAP-/-) and its isogenic wild-type counterpart (HCT116 WT).
-
Seeding: Cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and allowed to attach overnight.[4]
-
Treatment: A serial dilution of the MAT2A inhibitor (e.g., AG-270, PF-9366) is prepared in the culture medium. The final DMSO concentration should be kept below 0.1%. Cells are treated with the inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[4] Alternatively, an MTT assay can be used, where the reduction of a tetrazolium salt to formazan (B1609692) by metabolically active cells is quantified by absorbance.
-
Data Analysis: The luminescence or absorbance readings are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is then calculated from the dose-response curve.
In Vivo Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor activity of MAT2A inhibitors in a mouse model.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: HCT116 MTAP-/- cells are harvested and resuspended in a mixture of PBS and Matrigel. Approximately 5-10 million cells are subcutaneously injected into the flank of each mouse.[3][5]
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The volume is calculated using the formula: (Width² x Length) / 2.[5]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The MAT2A inhibitor is administered orally (p.o.) via gavage at a specified dose and schedule (e.g., once daily).[2][5]
-
Efficacy Assessment: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated group to the control group. Animal body weight is also monitored as an indicator of toxicity.[5]
Cellular S-Adenosylmethionine (SAM) Level Measurement
This assay directly measures the pharmacodynamic effect of MAT2A inhibitors on their target.
-
Cell Culture and Treatment: Cells are cultured and treated with the MAT2A inhibitor as described in the cell proliferation assay protocol.
-
Metabolite Extraction: After treatment, the culture medium is removed, and cells are washed with ice-cold PBS. Intracellular metabolites are then extracted using a cold solvent, such as 80% methanol.[6]
-
Quantification: SAM levels in the cell lysates are quantified using a sensitive analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] ELISA-based kits are also commercially available for a more high-throughput approach.[7]
-
Data Normalization: The measured SAM levels are normalized to the total protein concentration or cell number in each sample to allow for accurate comparison between different treatment conditions.[6]
PRMT5 Activity Assay (SDMA Western Blot)
This assay assesses the downstream consequences of MAT2A inhibition on the activity of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in the synthetic lethal relationship.
-
Cell Treatment and Lysis: Cells are treated with the MAT2A inhibitor, and whole-cell lysates are prepared using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for symmetric dimethylarginine (sDMA), a marker of PRMT5 activity. Antibodies against specific PRMT5 substrates (e.g., SmBB') can also be used. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[8][9]
-
Detection and Analysis: The protein bands are visualized using a chemiluminescence-based detection system. The intensity of the sDMA signal is quantified and normalized to the loading control to determine the relative PRMT5 activity.[8]
Mandatory Visualizations
Signaling Pathway of MAT2A Inhibition in MTAP-Deleted Cancers
Caption: MAT2A inhibition in MTAP-deleted cancer cells.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft study.
Logical Relationship of MAT2A Inhibitor Potency
Caption: Logical flow from biochemical potency to in vivo efficacy.
References
- 1. probiologists.com [probiologists.com]
- 2. benchchem.com [benchchem.com]
- 3. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Mat2A-IN-16
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent small-molecule inhibitors like Mat2A-IN-16 is paramount. This guide provides immediate, essential safety protocols and logistical plans to foster a secure laboratory environment and build confidence in chemical handling practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial due to its nature as a potent enzyme inhibitor. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes or aerosols of the compound, which could cause eye irritation or absorption. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. It is advisable to double-glove when handling concentrated solutions. |
| Body Protection | A lab coat worn over personal clothing. | Provides a barrier against spills and contamination of personal attire. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of any dust or aerosols. For weighing or handling powders, a fume hood is strongly recommended. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. A designated area for handling potent compounds should be established.
-
Weighing: When weighing the solid form of this compound, perform this task within a chemical fume hood to prevent the inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately alert personnel in the area. For liquid spills, use an absorbent material. For solid spills, carefully sweep or scoop the material to avoid creating dust. All cleanup materials must be treated as hazardous waste.[1]
Disposal Plan:
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste.[2]
-
Segregation: Do not mix this compound waste with non-hazardous waste.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[2]
-
Containers: Use designated, sealed, and leak-proof containers for all waste, including unused compounds, contaminated labware (e.g., pipette tips, tubes), and cleaning materials.[1]
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor. Never dispose of this material down the drain or in regular trash.[1][2]
Signaling Pathway and Experimental Workflow
The following diagram illustrates the central role of MAT2A in the methionine cycle and its impact on downstream cellular processes, which is the target of inhibitors like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
